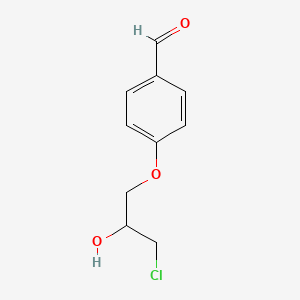![molecular formula C6H2Br2N2O B13978373 4,7-Dibromofuro[2,3-d]pyridazine](/img/structure/B13978373.png)
4,7-Dibromofuro[2,3-d]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dibromofuro[2,3-d]pyridazine is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyridazine ring, with bromine atoms at the 4 and 7 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dibromofuro[2,3-d]pyridazine typically involves the bromination of furo[2,3-d]pyridazine. One common method is the reaction of furo[2,3-d]pyridazine with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
4,7-Dibromofuro[2,3-d]pyridazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms at the 4 and 7 positions can be substituted with other nucleophiles such as oxygen, nitrogen, or sulfur-containing groups. For example, reactions with alcohols or amines can lead to the formation of alkoxy or amino derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions, leading to the formation of different oxidation states or reduced forms of the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides, amines, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alcohols can yield alkoxy derivatives, while reactions with amines can produce amino derivatives.
Aplicaciones Científicas De Investigación
4,7-Dibromofuro[2,3-d]pyridazine has several scientific research applications, including:
Organic Electronics: The compound’s electron-deficient nature makes it a suitable candidate for use in organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Medicinal Chemistry: Its unique structure and reactivity make it a potential scaffold for the development of new pharmaceuticals, particularly in the areas of anticancer and antimicrobial agents.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic, optical, or mechanical properties.
Mecanismo De Acción
The mechanism of action of 4,7-Dibromofuro[2,3-d]pyridazine depends on its specific application. In organic electronics, its electron-deficient nature allows it to act as an electron acceptor, facilitating charge transport in devices. In medicinal chemistry, the compound’s reactivity and ability to form stable complexes with biological targets can lead to various therapeutic effects, such as inhibition of specific enzymes or receptors.
Comparación Con Compuestos Similares
4,7-Dibromofuro[2,3-d]pyridazine can be compared with other similar compounds, such as:
4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine: This compound features a thiadiazole ring instead of a furan ring, which can lead to different electronic properties and reactivity.
4,7-Dibromo[1,2,5]oxadiazolo[3,4-d]pyridazine:
The uniqueness of this compound lies in its specific ring structure and the presence of bromine atoms, which confer distinct reactivity and properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C6H2Br2N2O |
|---|---|
Peso molecular |
277.90 g/mol |
Nombre IUPAC |
4,7-dibromofuro[2,3-d]pyridazine |
InChI |
InChI=1S/C6H2Br2N2O/c7-5-3-1-2-11-4(3)6(8)10-9-5/h1-2H |
Clave InChI |
AICJESHHVUHMTD-UHFFFAOYSA-N |
SMILES canónico |
C1=COC2=C1C(=NN=C2Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


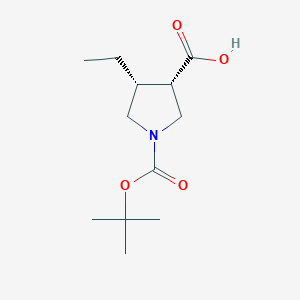
![tert-Butyl (R)-3-[(Methylsulfonyl)oxy]-2-phenylpropanoate](/img/structure/B13978310.png)
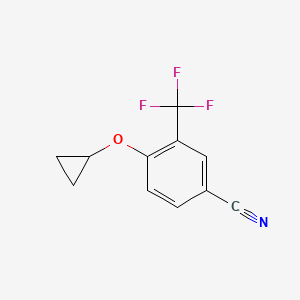



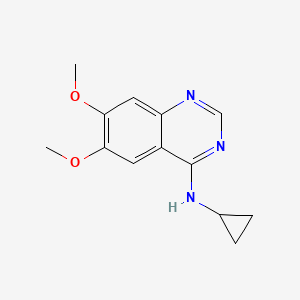
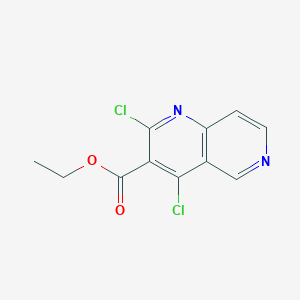
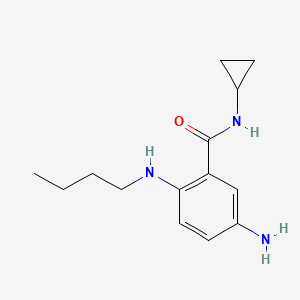
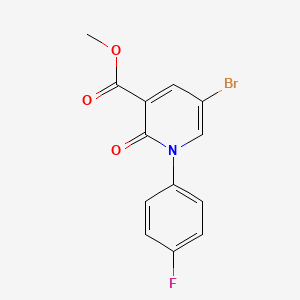
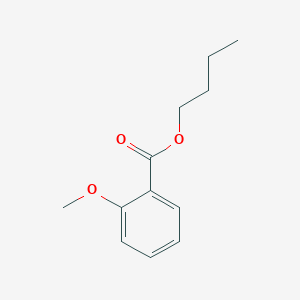
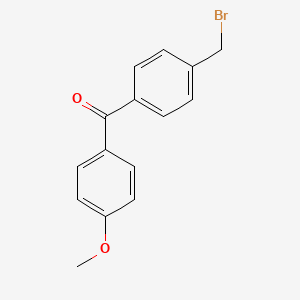
![Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-3-butenyl)oxy]-](/img/structure/B13978399.png)
